molecular formula C5H7BrClF3O B3031270 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol CAS No. 222026-50-8

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Cat. No.: B3031270
CAS No.: 222026-50-8
M. Wt: 255.46 g/mol
InChI Key: YTPPNYJNPZSDFJ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol: is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pentanol backbone. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:

    Starting Material: The synthesis begins with 4-chloro-4,5,5-trifluoropent-1-ene.

    Bromination: The double bond in 4-chloro-4,5,5-trifluoropent-1-ene is brominated using bromine (Br₂) in an inert solvent such as carbon tetrachloride (CCl₄) to form 5-bromo-4-chloro-4,5,5-trifluoropent-1-ene.

    Hydration: The brominated product is then subjected to hydration using water (H₂O) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of 4-chloro-4,5,5-trifluoropent-1-ene are brominated in industrial reactors.

    Continuous Hydration: The brominated intermediate is continuously hydrated in a flow reactor to produce the final compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove halogens or convert the hydroxyl group to a hydrogen atom.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 5-bromo-4-chloro-4,5,5-trifluoropentan-2-one.

    Reduction: Formation of 5-bromo-4-chloro-4,5,5-trifluoropentane.

    Substitution: Formation of 5-azido-4-chloro-4,5,5-trifluoropentan-1-ol.

Scientific Research Applications

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique halogenated structure.

    Material Science: Utilized in the preparation of fluorinated polymers and materials with specific properties.

    Biological Studies: Studied for its effects on biological systems and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to specific proteins, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-4,5,5-trifluoropentane: Lacks the hydroxyl group, making it less polar.

    4-Chloro-4,5,5-trifluoropentan-1-ol: Lacks the bromine atom, resulting in different reactivity.

    5-Bromo-4,5,5-trifluoropentan-1-ol: Lacks the chlorine atom, affecting its chemical properties.

Uniqueness

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol is unique due to the combination of bromine, chlorine, and fluorine atoms on a pentanol backbone

Properties

IUPAC Name

5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrClF3O/c6-5(9,10)4(7,8)2-1-3-11/h11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPPNYJNPZSDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)Br)(F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371229
Record name 5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222026-50-8
Record name 5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 222026-50-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol
Reactant of Route 2
5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol
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5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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